tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate: is a spirocyclic oxindole derivative. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound has garnered interest due to its potential biological activities and its role as a building block in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves several key steps:
Formation of the Oxindole Core: The oxindole core can be synthesized via Lewis acid-catalyzed cyclization of α-haloacetanilides.
Spirocyclization: The spirocyclic structure is formed through dianion alkylation and cyclization of ethyl 2-oxindoline-5-carboxylate.
Demethylation: The final step involves the demethylation of the resulting spirocyclic oxindole to yield the target compound.
Industrial Production Methods
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The process involves optimizing reaction conditions to improve yield and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the oxo group yields a secondary alcohol .
Scientific Research Applications
tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the binding pockets of various receptors, modulating their activity. For example, as a neurokinin antagonist, it binds to neurokinin receptors, inhibiting their function and thereby affecting neurotransmission .
Comparison with Similar Compounds
Similar Compounds
Spiro[indoline-3,4’-piperidine]-2,5-dione: Another spirocyclic oxindole with similar biological activities.
Spiro[indoline-3,4’-piperidine]-2,4-dione: Known for its potential as a cell cycle inhibitor.
Uniqueness
tert-Butyl 7-hydroxy-2-oxospiro[indoline-3,4’-piperidine]-1’-carboxylate is unique due to its specific tert-butyl and hydroxyl functional groups, which enhance its biological activity and make it a versatile building block in drug discovery .
Properties
Molecular Formula |
C17H22N2O4 |
---|---|
Molecular Weight |
318.4 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-2-oxospiro[1H-indole-3,4'-piperidine]-1'-carboxylate |
InChI |
InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-9-7-17(8-10-19)11-5-4-6-12(20)13(11)18-14(17)21/h4-6,20H,7-10H2,1-3H3,(H,18,21) |
InChI Key |
XGUIATSOANZEKU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(C(=CC=C3)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.